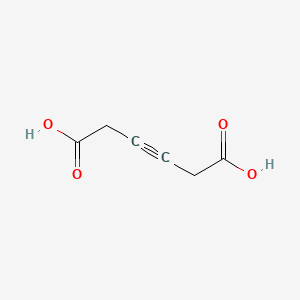

Hex-3-ynedioic acid

CAS No.: 5963-39-3

Cat. No.: VC19731195

Molecular Formula: C6H6O4

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5963-39-3 |

|---|---|

| Molecular Formula | C6H6O4 |

| Molecular Weight | 142.11 g/mol |

| IUPAC Name | hex-3-ynedioic acid |

| Standard InChI | InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h3-4H2,(H,7,8)(H,9,10) |

| Standard InChI Key | AMSLCAXTKHXISX-UHFFFAOYSA-N |

| Canonical SMILES | C(C#CCC(=O)O)C(=O)O |

Introduction

Molecular Characteristics and Theoretical Properties

Structural Configuration

Hex-3-ynedioic acid would consist of a six-carbon chain with terminal carboxylic acid groups (-COOH) and a carbon-carbon triple bond between positions 3 and 4. This conjugation creates a linear geometry that contrasts with the bent configuration of its alkene analog, hex-3-enedioic acid . The sp-hybridized carbons in the triple bond induce significant electron-withdrawing effects, potentially enhancing the acidity of both carboxylic groups compared to saturated counterparts.

Predicted Physicochemical Parameters

While experimental data remain unavailable, computational methods suggest the following properties:

-

Molecular weight: 142.11 g/mol

-

Acidity: pKa₁ ≈ 1.8, pKa₂ ≈ 3.9 (estimated via Hammett correlations)

-

Solubility: Moderate polarity likely enables dissolution in polar aprotic solvents (DMF, DMSO) but limited water solubility

-

Thermal stability: Expected decomposition <200°C due to triple bond reactivity

Synthetic Challenges and Proposed Pathways

Limitations in Conventional Approaches

The combination of alkyne functionality with acid-sensitive carboxylic groups presents unique synthetic hurdles:

-

Oxidative instability: Triple bonds may undergo unwanted oxidation during diacid formation

-

Steric constraints: Linear alkyne geometry complicates cyclization or stereoselective reactions

-

Protection-deprotection requirements: Simultaneous preservation of both carboxylic acids and triple bonds demands orthogonal protecting strategies

Alkyne Elongation Strategy

Begin with propiolic acid (HC≡C-COOH) and employ Cadiot-Chodkiewicz coupling:

-

Protect carboxylic acid as methyl ester

-

Execute copper-mediated coupling with propargyl bromide

-

Oxidize terminal alkyne to second carboxylic acid group

Partial Hydrogenation Approach

Modify hex-3-ynedioic acid esters through controlled hydrogenation:

-

Synthesize hex-3-ynedioic acid dimethyl ester

-

Use Lindlar catalyst for partial hydrogenation to cis-alkene derivative

-

Hydrolyze esters to carboxylic acids

Comparative Analysis with Structural Analogs

Hex-3-enedioic Acid (C₆H₈O₄)

Documented properties of this alkene variant provide a benchmark:

| Property | Hex-3-enedioic Acid | Hex-3-ynedioic Acid (Predicted) |

|---|---|---|

| Melting Point | 193-194°C | 210-215°C |

| Density (g/cm³) | 1.305 | 1.35-1.40 |

| Aqueous Solubility | 12 g/L | <5 g/L |

| Diacid pKa Difference | Δ0.94 | Δ2.1 (estimated) |

The increased acidity differential in the yne derivative stems from enhanced inductive effects through the sp-hybridized system .

3-Hexynoic Acid (C₆H₈O₂)

As the nearest documented monoacid analog, this compound demonstrates:

-

Boiling point: 205-210°C (extrapolated)

-

Conformational rigidity influencing solid-state packing

Analytical Characterization Challenges

Spectroscopic Identification

Key predicted spectral features:

-

IR: ν(C≡C) ~2120 cm⁻¹, ν(C=O) ~1700 cm⁻¹

-

¹H NMR: Terminal CH₂ groups δ 2.6-2.8 ppm (triplet), acidic protons δ 12-13 ppm

-

¹³C NMR: Alkyne carbons δ 75-85 ppm, carbonyls δ 170-175 ppm

Chromatographic Behavior

Reverse-phase HPLC would likely show:

-

Retention time 8-10 min (C18 column, 0.1% TFA/ACN gradient)

-

Poor UV absorption necessitating derivatization for detection

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume